molecular formula C17H16FNO2 B2584754 (2E)-3-(4-ethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide CAS No. 297149-85-0

(2E)-3-(4-ethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide

Cat. No.: B2584754
CAS No.: 297149-85-0
M. Wt: 285.318
InChI Key: ZQLOGDUZMJWOHI-LFYBBSHMSA-N
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Description

(2E)-3-(4-ethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H16FNO2 and its molecular weight is 285.318. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Dyes and Photophysics

A study by Witalewska et al. (2019) explored N-ethoxycarbonylpyrene and perylene thioamides as building blocks for synthesizing a variety of fluorescent dyes. These dyes, displaying fluorescence across a wide spectrum (412–672 nm) with quantum yields of 0.1–0.88, demonstrate the potential of similar structures for developing efficient color-tunable fluorophores for applications in materials science and sensor technology. This research highlights the value of such compounds in designing new materials with specific photophysical properties (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).

Catalyst and Synthetic Chemistry

Ishibashi et al. (1999) utilized an enamide structure similar to (2E)-3-(4-ethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide in a stereoselective radical cascade approach to synthesize benzo[a]quinolizidine stereoisomers. This research underscores the utility of enamides in facilitating complex chemical transformations, offering insights into developing new synthetic methodologies for constructing intricate molecular architectures (Ishibashi, Inomata, Ohba, & Ikeda, 1999).

Nonlinear Optical Studies

Research by Mathew et al. (2019) on novel chalcone derivatives, including (2E)-1-(Anthracen-9-yl)-3-(4-ethoxyphenyl)prop-2-en-1-one, showcased the potential of these compounds in nonlinear optical applications. The study, supported by theoretical and experimental analyses, highlighted their significant third-order nonlinear optical properties, suggesting the use of such enamides in developing materials for optical limiting and laser damage threshold applications (Mathew, Salian, Joe, & Narayana, 2019).

Electrospray Ionization Mass Spectrometry

Bigler and Hesse (1995) investigated the fragmentation pattern of N-(4-aminobutyl)-3-(4-hydroxyphenyl)prop-2-enamide, noting a specific ion formation through neighboring group participation. This study contributes to understanding the mass spectrometric behavior of enamides, which is crucial for the structural analysis and characterization of complex organic molecules (Bigler & Hesse, 1995).

Synthesis of Enaminones

Miura et al. (2012) described the synthesis of enaminones through the rhodium(II)-catalyzed denitrogenative rearrangement of 1-(N-sulfonyl-1,2,3-triazol-4-yl)alkanols, showcasing the utility of enamides in the synthesis of heterocycles. This methodology opens up new avenues for creating diverse heterocyclic compounds, which are important in drug discovery and materials science (Miura, Funakoshi, Morimoto, Biyajima, & Murakami, 2012).

Properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-N-(4-fluorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO2/c1-2-21-16-10-3-13(4-11-16)5-12-17(20)19-15-8-6-14(18)7-9-15/h3-12H,2H2,1H3,(H,19,20)/b12-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLOGDUZMJWOHI-LFYBBSHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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